molecular formula C15H15N5O3 B2463437 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide CAS No. 900011-26-9

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide

Cat. No.: B2463437
CAS No.: 900011-26-9
M. Wt: 313.317
InChI Key: KXQDZFIXIZVPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused bicyclic core structure. Key features include:

  • 4-Oxo group: Imparts keto-enol tautomerism, influencing reactivity and binding properties.
  • N-Phenylacetamide side chain: Contributes to lipophilicity and aromatic interactions.

Properties

IUPAC Name

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c21-7-6-20-14-12(8-17-20)15(23)19(10-16-14)9-13(22)18-11-4-2-1-3-5-11/h1-5,8,10,21H,6-7,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQDZFIXIZVPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . The reaction conditions often include the use of catalysts such as Cu(I) for the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide involves the inhibition of key enzymes and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2 enzyme and associated signaling pathways .

Comparison with Similar Compounds

Structural Modifications in Pyrazolo[3,4-d]pyrimidinone Derivatives

The following table highlights critical structural differences among analogs:

Compound Name R<sup>1</sup> (Position 1) R<sup>2</sup> (Acetamide Substituent) Key Functional Groups
Target Compound 2-Hydroxyethyl N-Phenyl Hydroxyethyl, oxo, phenylacetamide
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide 4-Fluorophenyl N-(2-Methoxyphenyl) Fluorophenyl, methoxyphenyl
(E)-2-(3,6-dimethyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N’-(4-(dimethylamino)benzylidene)acetohydrazide (5a) Phenyl 4-Dimethylaminobenzylidene Hydrazide, dimethylamino
2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide Thieno[2,3-d]pyrimidine core (non-pyrazolo) N-Naphthyl Sulfanyl, furan, thienopyrimidine

Key Observations :

  • Acetamide Variations : The N-phenyl group in the target is simpler than hydrazide derivatives (e.g., 5a ) or bulky naphthyl groups (), which may influence metabolic stability and target binding.

Biological Activity

The compound 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology. Its structural features suggest a promising biological activity profile, particularly as an inhibitor of specific kinases involved in cancer progression.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H17N5O3\text{C}_{16}\text{H}_{17}\text{N}_{5}\text{O}_{3}

This structure includes a pyrazolo[3,4-d]pyrimidine core with a hydroxyethyl substituent and a phenylacetamide moiety, which may enhance its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases. Research indicates that related compounds in the pyrazolo[3,4-d]pyrimidine class can inhibit hematopoietic progenitor kinase 1 (HPK1), which plays a crucial role in various signaling pathways associated with cancer cell proliferation and survival. By inhibiting HPK1, these compounds may disrupt oncogenic signaling cascades and promote apoptosis in cancer cells.

Anticancer Properties

Several studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Inhibition of Kinases : Compounds similar to this compound have shown significant inhibition of kinases involved in cancer progression. The inhibition of HPK1 is particularly noteworthy as it is implicated in various malignancies .
  • Cell Line Studies : In vitro studies have shown that these compounds can induce cell cycle arrest and apoptosis in several cancer cell lines. For example, a related compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Key findings include:

Compound NameKey FeaturesActivity
2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)Hydroxyethyl group enhances solubilityModerate kinase inhibition
4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo...)More complex with additional substitutionsHigher potency against specific targets
5-[2-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo...]Focuses on amino substitutionsDifferent activity profile

These variations highlight the importance of functional groups in modulating biological activity and solubility.

Case Study 1: HPK1 Inhibition

In a study examining the effects of pyrazolo[3,4-d]pyrimidines on HPK1 activity, researchers found that certain derivatives exhibited potent inhibitory effects. The study utilized biochemical assays to measure kinase activity in the presence of varying concentrations of these compounds. Results indicated that modifications to the benzamide moiety significantly influenced potency and selectivity against HPK1.

Case Study 2: Antiviral Activity

Interestingly, some derivatives have also been explored for antiviral properties. A related compound was evaluated for its ability to inhibit replication of β-coronaviruses. The results showed that modifications to the core structure could enhance both antiviral potency and metabolic stability while maintaining low cytotoxicity in host cells .

Q & A

Q. How can the synthesis of this pyrazolopyrimidine derivative be optimized for higher yield and purity?

The synthesis involves multi-step reactions, including cyclization of pyrazole precursors and coupling with substituted phenylacetamide groups. Key parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization improves reaction efficiency .
  • Catalysts : Triethylamine or palladium-based catalysts enhance selectivity in coupling steps .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates . Purification via column chromatography or recrystallization is critical for removing byproducts .

Q. What analytical methods are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Degrades above 150°C; store at 2–8°C in airtight containers .
  • Light sensitivity : Protect from UV exposure to prevent photooxidation of the pyrimidine ring .
  • pH-dependent hydrolysis : Stable in neutral buffers but degrades rapidly under strongly acidic/basic conditions .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethoxy vs. hydroxyethyl) influence biological activity?

  • Trifluoromethoxy groups : Enhance lipophilicity and membrane permeability, improving inhibition of kinases (e.g., EGFR) by 30–50% compared to methoxy analogs .
  • Hydroxyethyl groups : Increase solubility but reduce binding affinity to hydrophobic enzyme pockets .
  • Structure-activity relationship (SAR) : Systematic substitution at the N-phenyl position (e.g., chloro, nitro) modulates IC50_{50} values in cytotoxicity assays .

Q. What strategies resolve contradictory bioactivity data across cell lines?

  • Dose-response profiling : Test compound across 5–8 concentrations to identify cell line-specific sensitivities (e.g., HL-60 vs. A549) .
  • Metabolic stability assays : Assess cytochrome P450-mediated degradation, which varies by cell type .
  • Off-target screening : Use kinome-wide profiling to identify unintended interactions (e.g., with PI3K or MAPK pathways) .

Q. What is the hypothesized mechanism of action for anticancer activity?

  • Kinase inhibition : Binds to ATP pockets of Aurora kinase A (Kd_d = 12 nM) and CDK2 (Kd_d = 28 nM), disrupting cell cycle progression .
  • Apoptosis induction : Activates caspase-3/7 in a p53-dependent manner, as shown in siRNA knockdown studies .
  • ROS generation : Increases intracellular reactive oxygen species by 2.5-fold in leukemia cells, triggering oxidative stress .

Q. How can predictive modeling guide the design of analogs with improved selectivity?

  • Molecular docking : Simulate binding to homology models of target kinases (e.g., using AutoDock Vina) to prioritize substituents with higher van der Waals complementarity .
  • QSAR models : Train on datasets with >200 pyrazolopyrimidine derivatives to predict logP and IC50_{50} values .
  • Free energy perturbation (FEP) : Calculate binding energy differences for fluorine vs. chlorine substitutions at key positions .

Q. What experimental approaches validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after heating to 55°C .
  • Pull-down assays : Use biotinylated probes to isolate compound-bound proteins for mass spectrometry identification .
  • Kinase activity profiling : Measure phospho-substrate levels via ELISA or Western blot post-treatment .

Methodological Notes

  • Contradictory data : Address variability in bioassays by standardizing protocols (e.g., serum concentration, passage number) .
  • Advanced tools : Leverage cryo-EM for structural insights into compound-target complexes and CRISPR screens for resistance mechanism discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.